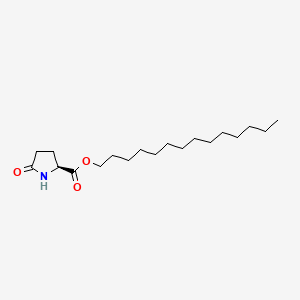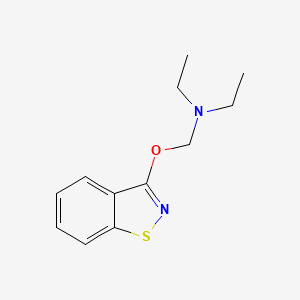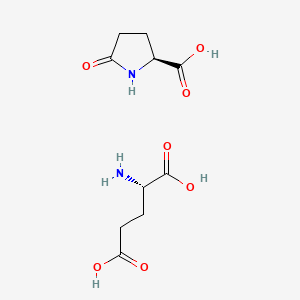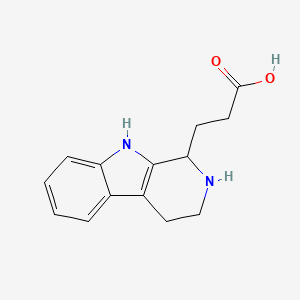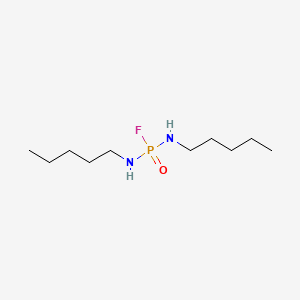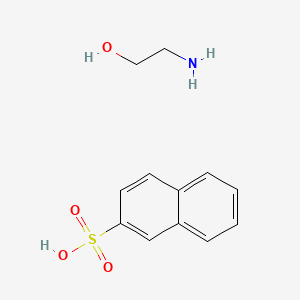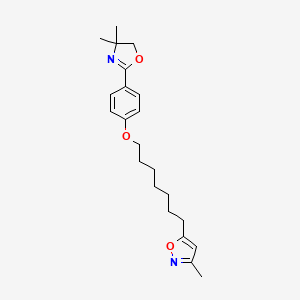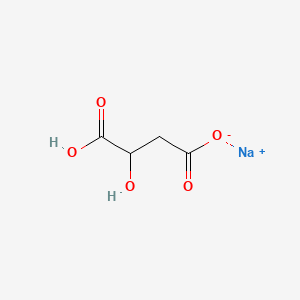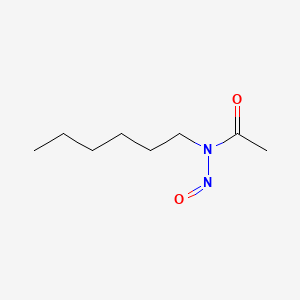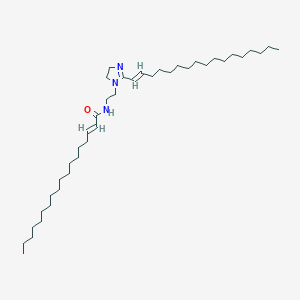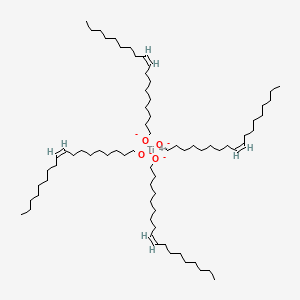
Titanium tetrakis((Z)-octadec-9-enolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium tetrakis((Z)-octadec-9-enolate) is a titanium-based organometallic compound characterized by the presence of four (Z)-octadec-9-enolate ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of titanium tetrakis((Z)-octadec-9-enolate) typically involves the reaction of titanium tetrachloride with (Z)-octadec-9-enol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:
TiCl4+4(Z)-octadec-9-enol→Ti((Z)-octadec-9-enolate)4+4HCl
Industrial Production Methods: Industrial production of titanium tetrakis((Z)-octadec-9-enolate) may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to avoid impurities that could affect the compound’s performance in applications.
化学反応の分析
Types of Reactions: Titanium tetrakis((Z)-octadec-9-enolate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of titanium hydrides.
Substitution: Ligand exchange reactions can occur with other alcohols or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reactions are often carried out in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Titanium dioxide and (Z)-octadec-9-enoic acid.
Reduction: Titanium hydrides and (Z)-octadec-9-enol.
Substitution: New titanium alkoxides or carboxylates.
科学的研究の応用
Titanium tetrakis((Z)-octadec-9-enolate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and the formation of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings and implants.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and composites.
作用機序
The mechanism by which titanium tetrakis((Z)-octadec-9-enolate) exerts its effects is primarily through its ability to coordinate with various substrates, facilitating chemical transformations. The titanium center acts as a Lewis acid, activating the substrates and enabling reactions such as polymerization and oxidation. The (Z)-octadec-9-enolate ligands provide steric and electronic stabilization, enhancing the compound’s reactivity and selectivity.
類似化合物との比較
Titanium tetrakis(isopropoxide): Another titanium alkoxide with different ligands, used in similar applications but with different reactivity and selectivity.
Titanium tetrakis(ethoxide): Similar in structure but with ethoxide ligands, used in sol-gel processes and as a precursor for titanium dioxide.
Uniqueness: Titanium tetrakis((Z)-octadec-9-enolate) is unique due to the presence of long-chain unsaturated ligands, which impart distinct physical and chemical properties. These ligands enhance the compound’s solubility in organic solvents and provide additional functionalization sites for further chemical modifications.
特性
CAS番号 |
26291-85-0 |
|---|---|
分子式 |
C72H140O4Ti |
分子量 |
1117.7 g/mol |
IUPAC名 |
(Z)-octadec-9-en-1-olate;titanium(4+) |
InChI |
InChI=1S/4C18H35O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*9-10H,2-8,11-18H2,1H3;/q4*-1;+4/b4*10-9-; |
InChIキー |
SJZOMFBRJGBJJU-UJUIXPSJSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].[Ti+4] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


